10-(4-chlorobenzyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(4-chlorobenzyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. These compounds are known for their diverse pharmacological activities, including anxiolytic, antipsychotic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorobenzyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . The reaction is catalyzed by acetic acid and proceeds under reflux conditions for about 40 minutes, followed by the addition of the aldehyde . This method yields the desired product with good purity and without the need for chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability . These methods utilize microfluidic reactors and automated systems to control reaction conditions precisely, ensuring high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorobenzyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
10-(4-chlorobenzyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential as an anxiolytic and antipsychotic agent.
Industry: Utilized in the development of fluorescent chemosensors for detecting metal cations.
Mechanism of Action
The mechanism of action of 10-(4-chlorobenzyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and producing anxiolytic and sedative effects.
Pathways Involved: The compound modulates the GABAergic pathway, leading to increased chloride ion influx and hyperpolarization of neurons.
Comparison with Similar Compounds
Similar Compounds
Clozapine: An antipsychotic drug with a similar dibenzo[b,e][1,4]diazepine structure.
Flumezapine: Contains a thiophene-fused diazepine structure.
Pirenzepine: A muscarinic receptor antagonist used for ulcer treatment.
Uniqueness
10-(4-chlorobenzyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C26H23ClN2O |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H23ClN2O/c27-20-15-13-18(14-16-20)17-29-23-11-5-4-9-21(23)28-22-10-6-12-24(30)25(22)26(29)19-7-2-1-3-8-19/h1-5,7-9,11,13-16,26,28H,6,10,12,17H2 |
InChI Key |
MRYRLUKSDDFBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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